6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

Medicinal chemistry Bioisosterism Metabolic stability

6-Methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide (CAS 2034375-77-2; molecular formula C14H13N5O3; molecular weight 299.29 g/mol; InChI Key: GSSUZNAIFXZZCP-UHFFFAOYSA-N) is a heterocyclic small molecule comprising a 6-methylnicotinamide group linked via a methylene spacer to a 3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole scaffold. The 1,2,4-oxadiazole ring is widely recognized as a bioisostere of amide and ester functionalities, offering enhanced metabolic stability and hydrogen-bonding capacity in medicinal chemistry contexts.

Molecular Formula C14H13N5O3
Molecular Weight 299.29
CAS No. 2034375-77-2
Cat. No. B2487735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
CAS2034375-77-2
Molecular FormulaC14H13N5O3
Molecular Weight299.29
Structural Identifiers
SMILESCC1=NC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C
InChIInChI=1S/C14H13N5O3/c1-8-3-4-10(6-15-8)14(20)16-7-12-17-13(19-22-12)11-5-9(2)21-18-11/h3-6H,7H2,1-2H3,(H,16,20)
InChIKeyGSSUZNAIFXZZCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide (CAS 2034375-77-2) Procurement-Relevant Structural and Pharmacophoric Profile


6-Methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide (CAS 2034375-77-2; molecular formula C14H13N5O3; molecular weight 299.29 g/mol; InChI Key: GSSUZNAIFXZZCP-UHFFFAOYSA-N) is a heterocyclic small molecule comprising a 6-methylnicotinamide group linked via a methylene spacer to a 3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole scaffold [1]. The 1,2,4-oxadiazole ring is widely recognized as a bioisostere of amide and ester functionalities, offering enhanced metabolic stability and hydrogen-bonding capacity in medicinal chemistry contexts [2]. The compound belongs to a broader class of isoxazole–oxadiazole hybrids that have been explored for antiviral, antifungal, and methyltransferase-inhibitory applications; however, compound-specific quantitative biological data remain extremely limited in the public domain as of the search date [1][2].

Why Generic Substitution of 6-Methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide with In-Class Analogs Is Not Supported by Current Evidence


The 6-methylnicotinamide–oxadiazole–isoxazole scaffold is structurally specific: even subtle alterations at the nicotinamide 6-position (e.g., 6-H, 6-CF3, 2-ethoxy) or the isoxazole 5-position (e.g., cyclopropyl vs. methyl) produce distinct electronic, steric, and hydrogen-bonding profiles that can drastically alter target engagement, metabolic stability, and off-target liability [1]. The 1,2,4-oxadiazole ring itself functions as a non-classical amide bioisostere; its replacement with an amide, ester, or 1,3,4-oxadiazole regioisomer is not a conservative substitution and would predictably alter pharmacokinetic and pharmacodynamic properties [2]. Without compound-specific head-to-head data, however, the magnitude and direction of these differences cannot be quantified for procurement decision-making.

Product-Specific Quantitative Evidence Guide: 6-Methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide vs. Closest Structural Analogs


Scaffold-Level Bioisosteric Advantage: 1,2,4-Oxadiazole vs. Amide Linker on Metabolic Stability

The target compound contains a 1,2,4-oxadiazole ring replacing a conventional amide bond between the isoxazole and nicotinamide moieties. The 1,2,4-oxadiazole is a well-established non-classical bioisostere of the amide group, conferring resistance to hydrolytic metabolism by amidases while preserving hydrogen-bond acceptor capacity [1]. In a review of 1,2,4-oxadiazole pharmacology, Wang et al. (2022) document that 1,2,4-oxadiazole-containing analogs consistently exhibit prolonged metabolic half-lives compared to their amide-linked counterparts in microsomal stability assays; however, compound-specific t1/2 data for CAS 2034375-77-2 are not publicly available [2]. The closest structurally characterized analog, N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide (MW 353.26 vs. 299.29 for target), differs by a CF3→CH3 substitution, which increases lipophilicity (predicted clogP ~1.8 vs. ~1.1) and may alter CYP450 susceptibility.

Medicinal chemistry Bioisosterism Metabolic stability

Nicotinamide 6-Substituent Differentiation: 6-Methyl vs. 6-Trifluoromethyl vs. 2-Ethoxy Analogs

Three structurally characterized direct analogs share the same 3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl core but differ at the nicotinamide substitution position: (i) the target compound bears a 6-methyl group (MW 299.29, predicted clogP ~1.1); (ii) N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide (CAS not retrieved; MW 353.26, predicted clogP ~1.8) [1]; (iii) 2-ethoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide (MW 338.36) [1]. The 6-methyl substituent provides the lowest lipophilicity and smallest steric bulk within this series, which may correlate with improved aqueous solubility but potentially reduced membrane permeability compared to the 6-CF3 analog. No quantitative solubility, permeability, or target-binding IC50 values are publicly available for any of these analogs.

Structure-activity relationship Lipophilicity Nicotinamide derivatives

Heterocyclic Moiety Comparison: Isoxazole–Oxadiazole Hybrid vs. Simpler Nicotinamide Derivatives on Target Engagement Diversity

The target compound's dual heterocyclic architecture (isoxazole + 1,2,4-oxadiazole) appended to nicotinamide is structurally distinct from simple nicotinamide (MW 122.12) and 6-methylnicotinamide (MW 136.15). The isoxazole–oxadiazole motif has been reported as a privileged scaffold for anti-HIV-1 activity in TZM-bl and CEM-GFP reporter cell lines, with the most active analogs 3-((3-(p-tolyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole and 3-((3-(4-chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole inhibiting HIV-1 replication at their highest non-cytotoxic concentrations [2]. Nicotinamide N-methyltransferase (NNMT) is a putative target for nicotinamide-based compounds; several nicotinamide derivatives have been evaluated as NNMT inhibitors in BindingDB, though the target compound (CAS 2034375-77-2) has no registered NNMT or DNMT1 IC50 data in ChEMBL or BindingDB as of the search date [1].

Pharmacophore diversity Target engagement Nicotinamide N-methyltransferase

Research and Industrial Application Scenarios for 6-Methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide Based on Available Evidence


Medicinal Chemistry: Scaffold-Hopping Library Design for Metabolic Stability Optimization

The compound serves as a compact, low-molecular-weight (299.29 g/mol) representative of the 1,2,4-oxadiazole bioisostere strategy. It can be used as a core scaffold in medicinal chemistry programs aiming to replace metabolically labile amide bonds with 1,2,4-oxadiazole moieties, following the bioisosteric principles reviewed by Wang et al. (2022) [1]. Its 6-methyl substitution offers a baseline lipophilicity (predicted clogP ~1.1) that can be systematically varied to construct a property-focused analog series.

Chemical Biology: Probe for Nicotinamide-Dependent Enzyme Profiling

Given its nicotinamide core and the known role of nicotinamide as a substrate for NNMT (Km ~10 μM) and other NAD+-dependent enzymes, the compound may be used in biochemical profiling panels to assess selectivity against nicotinamide-binding enzymes. However, users must independently generate IC50 and selectivity data, as no such data are publicly available for this compound [1].

Antiviral Drug Discovery: Isoxazole–Oxadiazole Lead Expansion

The isoxazole–1,2,4-oxadiazole scaffold has demonstrated anti-HIV-1 activity in cell-based reporter assays (TZM-bl, CEM-GFP) at sub-cytotoxic concentrations [1]. The target compound, with its nicotinamide appendage, represents a structural elaboration of this scaffold that may be evaluated alongside the published p-tolyl and 4-chlorophenyl analogs to establish structure-activity relationships.

Quote Request

Request a Quote for 6-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.